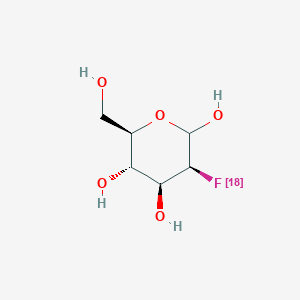
2-deoxy-2-((18)F)fluoro-D-mannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-2-((18)F)fluoro-D-mannopyranose is a 2-deoxy-2-fluoro-D-mannopyranose.
Aplicaciones Científicas De Investigación
Tumor Imaging
Mechanism of Action:
18F-fluoro-D-mannose is metabolized by hexokinase, similar to 18F-FDG, leading to its phosphorylation and retention in tumor cells. This metabolic trapping allows for effective imaging of tumors through PET scans.
Key Findings:
- In studies involving tumor-bearing rats, 18F-fluoro-D-mannose demonstrated tumor uptake comparable to that of 18F-FDG, with a quasi-standardized uptake value (SUV) of approximately 2.83 for 18F-fluoro-D-mannose versus 2.40 for 18F-FDG .
- The compound showed significantly lower uptake in the brain compared to 18F-FDG, which is advantageous for imaging brain tumors as it reduces background noise .
Case Study:
A study conducted on a transplantable rat tumor model revealed that the uptake of 18F-fluoro-D-mannose reached levels of 2.65 ± 0.81% dose/g at 60 minutes post-injection, with rapid blood clearance and favorable tumor-to-blood ratios (29.4) observed . This suggests its potential utility as an effective diagnostic tool for cancer detection.
Atherosclerosis Imaging
Targeting Plaque Inflammation:
Research indicates that 18F-fluoro-D-mannose can be utilized to visualize inflammation in atherosclerotic plaques due to its preferential uptake by macrophages present in these lesions.
Key Findings:
- In a rabbit model, the uptake of 18F-fluoro-D-mannose was shown to correlate with the density of macrophages within atherosclerotic plaques, making it a valuable tool for assessing plaque stability and risk of rupture .
- The study highlighted that the compound could restrict binding of anti-mannose receptor antibodies to macrophages, indicating its specificity for inflammatory processes associated with cardiovascular diseases .
Comparison with Other Tracers
| Tracer | Tumor Uptake (%ID/g) | Brain Uptake (%ID/g) | Tumor-to-Blood Ratio |
|---|---|---|---|
| 18F-Fluoro-D-Mannose | 2.83 ± 0.22 | 1.89 ± 0.13 | 29.4 |
| 18F-Fluorodeoxyglucose | 2.40 ± 0.30 | 2.63 ± 0.26 | 22.1 |
This table illustrates that while both tracers have similar tumor uptake values, 18F-fluoro-D-mannose offers advantages in terms of reduced brain uptake and higher tumor-to-blood ratios, enhancing its diagnostic capabilities in specific contexts.
Synthesis and Radiochemical Properties
The synthesis of 18F-fluoro-D-mannose has been optimized using nucleophilic substitution reactions, yielding high radiochemical purity (97.6%–98.7%) and yields (50%–68%). These properties are crucial for ensuring effective imaging outcomes .
Propiedades
Fórmula molecular |
C6H11FO5 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i7-1 |
Clave InChI |
ZCXUVYAZINUVJD-PRCAYWMUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)[18F])O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















